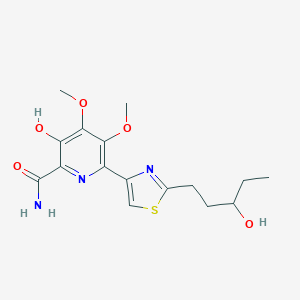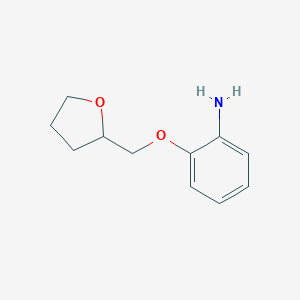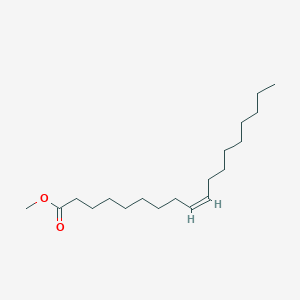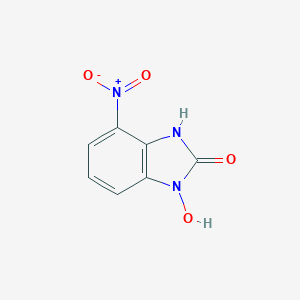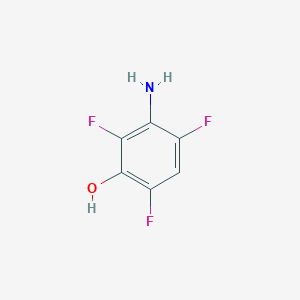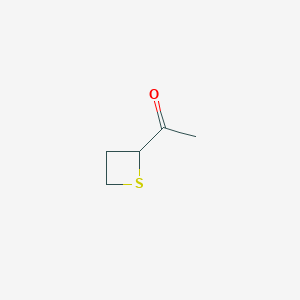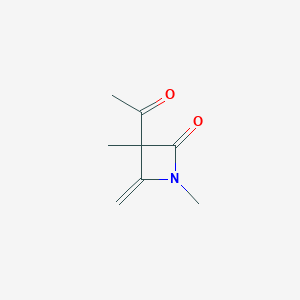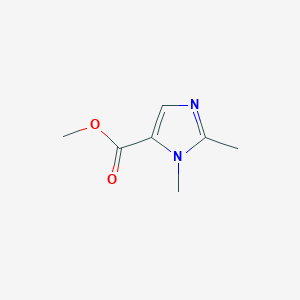
Benzoylalanyl-glycyl-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoylalanyl-glycyl-proline (Bz-Gly-Pro) is a tripeptide that has gained attention in the scientific community due to its potential applications in drug development. This peptide has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
Benzoylalanyl-glycyl-proline is thought to exert its biological effects by interacting with specific receptors or enzymes in the body. For example, Benzoylalanyl-glycyl-proline has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. Benzoylalanyl-glycyl-proline has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation.
Biochemische Und Physiologische Effekte
Benzoylalanyl-glycyl-proline has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Benzoylalanyl-glycyl-proline has also been shown to have anti-oxidant effects by increasing the activity of antioxidant enzymes and reducing oxidative stress. Additionally, Benzoylalanyl-glycyl-proline has been shown to promote wound healing by increasing collagen synthesis and fibroblast proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Benzoylalanyl-glycyl-proline has several advantages for lab experiments. It is stable and can be easily synthesized using SPPS or solution-phase peptide synthesis. Benzoylalanyl-glycyl-proline is also relatively inexpensive compared to other peptides. However, Benzoylalanyl-glycyl-proline has some limitations for lab experiments. It is hydrophobic and can be difficult to dissolve in aqueous solutions. Additionally, Benzoylalanyl-glycyl-proline can be prone to aggregation, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for the study of Benzoylalanyl-glycyl-proline. One area of research is the development of Benzoylalanyl-glycyl-proline analogs with improved biological activity and stability. Additionally, the potential use of Benzoylalanyl-glycyl-proline in the treatment of Alzheimer's disease and other neurodegenerative diseases is an area of interest. Further research is also needed to fully understand the mechanism of action of Benzoylalanyl-glycyl-proline and its potential applications in drug development.
Synthesemethoden
Benzoylalanyl-glycyl-proline can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS is a widely used method for peptide synthesis and involves the sequential addition of amino acids to a solid support. Benzoylalanyl-glycyl-proline can also be synthesized using SPPS by coupling Bz-Gly to a resin and then coupling Pro to the N-terminus of the peptide. Alternatively, Benzoylalanyl-glycyl-proline can be synthesized using SPPS by coupling Pro to a resin and then coupling Bz-Gly to the C-terminus of the peptide. Solution-phase peptide synthesis can also be used to synthesize Benzoylalanyl-glycyl-proline by coupling Bz-Gly to Pro in solution.
Wissenschaftliche Forschungsanwendungen
Benzoylalanyl-glycyl-proline has been studied for its potential applications in drug development. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Benzoylalanyl-glycyl-proline has also been studied for its potential role in wound healing, as it has been shown to promote collagen synthesis and fibroblast proliferation. Additionally, Benzoylalanyl-glycyl-proline has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Eigenschaften
CAS-Nummer |
113384-94-4 |
|---|---|
Produktname |
Benzoylalanyl-glycyl-proline |
Molekularformel |
C17H21N3O5 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
(2S)-1-[2-[[(2S)-2-benzamidopropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H21N3O5/c1-11(19-16(23)12-6-3-2-4-7-12)15(22)18-10-14(21)20-9-5-8-13(20)17(24)25/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,18,22)(H,19,23)(H,24,25)/t11-,13-/m0/s1 |
InChI-Schlüssel |
NXZCTGNKKMVOBS-AAEUAGOBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)C2=CC=CC=C2 |
SMILES |
CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2=CC=CC=C2 |
Andere CAS-Nummern |
113384-94-4 |
Sequenz |
AGP |
Synonyme |
BAGP benzoyl-Ala-Gly-Pro benzoylalanyl-glycyl-proline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



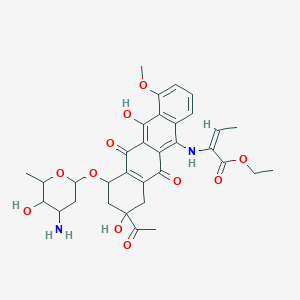
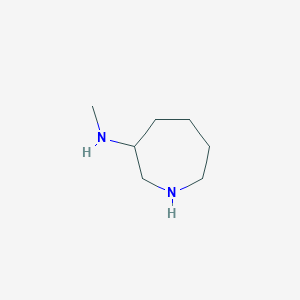
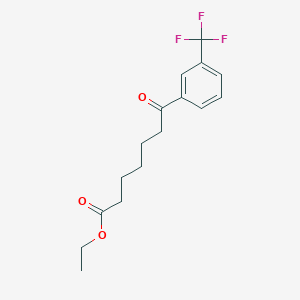
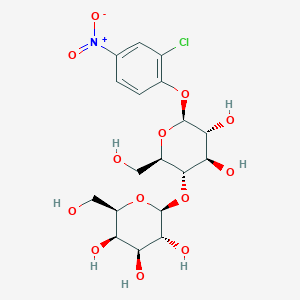
![Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-](/img/structure/B55195.png)
![N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B55196.png)
